molecular formula C16H13ClN2O3S B5730147 4-chloro-3-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid

4-chloro-3-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid

Cat. No. B5730147
M. Wt: 348.8 g/mol
InChI Key: SNUAWGIVLNMWAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-3-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid, also known as CMBA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of benzoic acid and has a unique structure that makes it useful for a variety of purposes.

Mechanism of Action

The mechanism of action of 4-chloro-3-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of pH in the body. 4-chloro-3-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid has also been shown to inhibit the activity of thioredoxin reductase, an enzyme that is involved in the regulation of cellular redox status.
Biochemical and Physiological Effects:
4-chloro-3-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and has been studied for its potential use as an anticancer agent. 4-chloro-3-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid has also been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases. In addition, 4-chloro-3-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid has been shown to inhibit the activity of carbonic anhydrase, which may have implications for the treatment of disorders such as glaucoma and epilepsy.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-chloro-3-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid in lab experiments is its unique structure, which makes it useful for a variety of applications. It has been shown to have potential applications in cancer research, drug discovery, and biochemical studies. However, one of the limitations of using 4-chloro-3-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are many potential future directions for research on 4-chloro-3-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid. One area of research could be to investigate its potential use as an anticancer agent. Another area of research could be to investigate its potential use in the treatment of inflammatory diseases. In addition, further studies could be conducted to investigate the mechanism of action of 4-chloro-3-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid and its potential applications in drug discovery and biochemical studies.
Conclusion:
In conclusion, 4-chloro-3-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid is a unique chemical compound that has been extensively studied for its potential applications in scientific research. It has been shown to have potential applications in cancer research, drug discovery, and biochemical studies. While there are limitations to its use, there are many potential future directions for research on 4-chloro-3-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid. Further studies are needed to fully understand its mechanism of action and potential applications in various fields.

Synthesis Methods

The synthesis of 4-chloro-3-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid involves the reaction of 4-chloro-3-nitrobenzoic acid with 3-methylbenzoyl isothiocyanate in the presence of a base. The resulting product is then reduced using a reducing agent to obtain 4-chloro-3-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid. This method has been optimized to produce high yields of 4-chloro-3-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid with high purity.

Scientific Research Applications

4-chloro-3-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid has been used extensively in scientific research due to its unique structure and properties. It has been shown to have potential applications in the fields of cancer research, drug discovery, and biochemical studies. 4-chloro-3-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid has been found to inhibit the growth of cancer cells and has been studied for its potential use as an anticancer agent. It has also been used in drug discovery studies to identify new compounds that may have therapeutic potential. In addition, 4-chloro-3-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid has been used in biochemical studies to investigate the mechanism of action of various enzymes and proteins.

properties

IUPAC Name

4-chloro-3-[(3-methylbenzoyl)carbamothioylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3S/c1-9-3-2-4-10(7-9)14(20)19-16(23)18-13-8-11(15(21)22)5-6-12(13)17/h2-8H,1H3,(H,21,22)(H2,18,19,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNUAWGIVLNMWAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-({[(3-methylphenyl)carbonyl]carbamothioyl}amino)benzoic acid

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